molecular formula C23H18ClN3S B5824775 2-[(2E)-2-(1-{[1,1'-BIPHENYL]-4-YL}ETHYLIDENE)HYDRAZIN-1-YL]-4-(4-CHLOROPHENYL)-1,3-THIAZOLE

2-[(2E)-2-(1-{[1,1'-BIPHENYL]-4-YL}ETHYLIDENE)HYDRAZIN-1-YL]-4-(4-CHLOROPHENYL)-1,3-THIAZOLE

Cat. No.: B5824775
M. Wt: 403.9 g/mol
InChI Key: DFXNFEVVHGCMEE-WGOQTCKBSA-N
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Description

2-[(2E)-2-(1-{[1,1’-BIPHENYL]-4-YL}ETHYLIDENE)HYDRAZIN-1-YL]-4-(4-CHLOROPHENYL)-1,3-THIAZOLE is a complex organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a biphenyl group, a chlorophenyl group, and a thiazole ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-(1-{[1,1’-BIPHENYL]-4-YL}ETHYLIDENE)HYDRAZIN-1-YL]-4-(4-CHLOROPHENYL)-1,3-THIAZOLE typically involves the condensation of appropriate hydrazine derivatives with thiazole precursors. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating under reflux to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the biphenyl and chlorophenyl groups, potentially leading to the formation of less complex derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, and acylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the hydrazine group, while substitution reactions can introduce new functional groups onto the phenyl rings.

Scientific Research Applications

2-[(2E)-2-(1-{[1,1’-BIPHENYL]-4-YL}ETHYLIDENE)HYDRAZIN-1-YL]-4-(4-CHLOROPHENYL)-1,3-THIAZOLE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of the thiazole ring and hydrazine moiety suggests potential interactions with enzymes and receptors involved in oxidative stress and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-2-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazin-1-yl]-1,3-thiazole
  • (2E,3E)-1-{[1,1’-biphenyl]-4-yl}-2-[2-(3,4-dimethylphenyl)hydrazin-1-ylidene]-3-(methoxyimino)propan-1-one

Uniqueness

The uniqueness of 2-[(2E)-2-(1-{[1,1’-BIPHENYL]-4-YL}ETHYLIDENE)HYDRAZIN-1-YL]-4-(4-CHLOROPHENYL)-1,3-THIAZOLE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The biphenyl and chlorophenyl groups, along with the thiazole ring, make it a versatile compound for various applications .

Properties

IUPAC Name

4-(4-chlorophenyl)-N-[(E)-1-(4-phenylphenyl)ethylideneamino]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3S/c1-16(17-7-9-19(10-8-17)18-5-3-2-4-6-18)26-27-23-25-22(15-28-23)20-11-13-21(24)14-12-20/h2-15H,1H3,(H,25,27)/b26-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXNFEVVHGCMEE-WGOQTCKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NC(=CS1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=NC(=CS1)C2=CC=C(C=C2)Cl)/C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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